An In-depth Technical Guide to Amino-PEG24-Boc: A Heterobifunctional Linker for Advanced Bioconjugation and Proteolysis-Targeting Chimera (PROTAC) Development
An In-depth Technical Guide to Amino-PEG24-Boc: A Heterobifunctional Linker for Advanced Bioconjugation and Proteolysis-Targeting Chimera (PROTAC) Development
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Amino-PEG24-Boc is a high-purity, monodisperse polyethylene (B3416737) glycol (PEG) linker that is instrumental in the fields of bioconjugation and therapeutic development. This heterobifunctional molecule features a terminal primary amine and a tert-butyloxycarbonyl (Boc)-protected amine, separated by a 24-unit PEG spacer. This distinct architecture allows for the sequential and controlled conjugation of two different molecular entities, making it an invaluable tool in the construction of complex biomolecules. The PEG chain enhances aqueous solubility and can improve the pharmacokinetic profile of the final conjugate, while the orthogonal protecting group strategy prevents unwanted side reactions during multi-step syntheses.[1][2] This guide provides a comprehensive overview of the chemical properties, key applications, and detailed experimental protocols for the effective utilization of Amino-PEG24-Boc.
Core Properties of Amino-PEG24-Boc
Amino-PEG24-Boc is a well-characterized molecule with defined physicochemical properties crucial for its application in precise bioconjugation strategies.
Chemical and Physical Data
The quantitative properties of Amino-PEG24-Boc and its deprotected form, Amino-PEG24-acid, are summarized below.
| Property | Value | Reference(s) |
| Chemical Name | Boc-amino-PEG24-acid | [1] |
| Synonyms | Boc-NH-PEG24-CH2CH2CO2H | [1] |
| Molecular Formula | C₅₆H₁₁₁NO₂₈ | [1] |
| Molecular Weight | 1246.47 g/mol | [1][3] |
| CAS Number | 187848-68-6 | [3] |
| Appearance | White to off-white solid | [1] |
| Purity | >95% | [3][4] |
| Solubility | Methylene chloride, Acetonitrile, DMAC, DMSO, water | [3] |
| Storage Conditions | -20°C, desiccated | [1][3] |
| Property | Value | Reference(s) |
| Chemical Name | Amino-PEG24-acid | [5][6] |
| Molecular Formula | C₅₁H₁₀₃NO₂₆ | [5] |
| Molecular Weight | 1146.4 g/mol | [5][6] |
| CAS Number | 196936-04-6, 2241751-76-6, 2563873-76-5 | [6][7] |
| Appearance | Solid powder | [7] |
| Storage Conditions | -20°C (long term), 0-4°C (short term), dry and dark | [7] |
Key Applications in Drug Development
The unique heterobifunctional nature of Amino-PEG24-Boc makes it a versatile tool in several advanced therapeutic applications.
Proteolysis-Targeting Chimeras (PROTACs)
Amino-PEG24-Boc is extensively used as a linker in the synthesis of PROTACs.[8] PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[8][9] The PEG linker connects the ligand that binds to the protein of interest (POI) and the ligand that binds to the E3 ligase. The length and flexibility of the PEG24 chain are critical for the formation of a productive ternary complex, which is essential for efficient protein degradation.[10] The hydrophilicity imparted by the PEG spacer can also enhance the solubility and cell permeability of the PROTAC molecule.
Antibody-Drug Conjugates (ADCs)
The hydrophilic PEG spacer of Amino-PEG24-Boc can be incorporated into the linker of ADCs to improve their physicochemical properties. In ADCs, a cytotoxic payload is linked to a monoclonal antibody that targets a specific antigen on cancer cells. The PEG chain can enhance the solubility and stability of the ADC, potentially allowing for a higher drug-to-antibody ratio (DAR) without causing aggregation.
Peptide and Protein Modification
PEGylation, the process of attaching PEG chains to therapeutic peptides and proteins, is a well-established strategy to improve their pharmacokinetic properties. Amino-PEG24-Boc can be used in a controlled manner to introduce a PEG spacer, which can increase the half-life, reduce immunogenicity, and enhance the stability of the modified biomolecule.
Experimental Protocols
The following sections provide detailed methodologies for the key experimental steps involving Amino-PEG24-Boc.
Boc Deprotection of the Terminal Amine
The removal of the Boc protecting group is a critical step to expose the primary amine for subsequent conjugation. This is typically achieved under acidic conditions.
Materials:
-
Boc-protected PEG linker (e.g., Amino-PEG24-Boc)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM), anhydrous
-
Triisopropylsilane (TIS) (optional scavenger)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Round-bottom flask, magnetic stirrer, and ice bath
Procedure:
-
Dissolve the Boc-protected PEG linker in anhydrous DCM (0.1-0.2 M) in a round-bottom flask.[11]
-
Slowly add TFA to a final concentration of 20-50% (v/v). If the substrate contains acid-sensitive groups, add a scavenger like TIS (2.5-5% v/v).[12][13]
-
Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[12]
-
Monitor the reaction progress by LC-MS or ¹H NMR until the starting material is consumed (typically 1-2 hours). The disappearance of the tert-butyl proton signal at approximately 1.4 ppm in ¹H NMR indicates successful deprotection.[11][12]
-
Once the reaction is complete, remove the DCM and excess TFA by rotary evaporation.[12]
-
To ensure complete removal of residual TFA, add toluene and co-evaporate under reduced pressure. Repeat this step three times.[12][13]
-
The resulting product is the TFA salt of the deprotected amine. For neutralization, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
Amide Coupling to a Carboxylic Acid
The terminal amine of the deprotected PEG linker can be coupled to a molecule containing a carboxylic acid using carbodiimide (B86325) chemistry.
Materials:
-
Deprotected Amino-PEG linker
-
Carboxylic acid-containing molecule
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous N,N-Dimethylformamide (DMF) or other suitable solvent
-
Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)
-
Conjugation Buffer (e.g., 0.1 M PBS, pH 7.2-7.5)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine)
Procedure:
-
Dissolve the carboxylic acid-containing molecule in the Activation Buffer.[14]
-
Add EDC (1.5-5 molar excess) and NHS (1.5-5 molar excess) to the solution.[1]
-
Incubate for 15-30 minutes at room temperature to activate the carboxylic acid, forming an NHS ester.[1][14]
-
Dissolve the deprotected Amino-PEG linker in the Conjugation Buffer.
-
Immediately add the activated carboxylic acid solution to the Amino-PEG linker solution.[14]
-
Adjust the pH of the reaction mixture to 7.2-7.5 if necessary.[1]
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[1][15]
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM and incubating for 15-30 minutes.[1]
-
Purify the resulting conjugate using an appropriate chromatographic technique, such as size-exclusion chromatography or reverse-phase HPLC, to remove excess reagents and byproducts.[1]
Representative PROTAC Synthesis Workflow
The synthesis of a PROTAC using Amino-PEG24-Boc typically involves a stepwise approach.
Conclusion
Amino-PEG24-Boc is a highly versatile and enabling chemical tool for researchers in drug development and the life sciences. Its well-defined structure, coupled with the robust and sequential chemistry it facilitates, allows for the precise construction of complex bioconjugates and advanced therapeutics like PROTACs. The protocols and data presented in this guide provide a solid foundation for the successful application of Amino-PEG24-Boc in a variety of research and development settings. As the demand for more sophisticated and targeted therapies continues to grow, the importance of such well-characterized and versatile linkers will undoubtedly increase.
References
- 1. benchchem.com [benchchem.com]
- 2. Amino-PEG24-alcohol | PROTAC linker | CAS# 2226726-55-0 | InvivoChem [invivochem.com]
- 3. vectorlabs.com [vectorlabs.com]
- 4. benchchem.com [benchchem.com]
- 5. Amino-PEG24-acid | C51H103NO26 | CID 51340925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Amino-PEG24-acid, 196936-04-6 | BroadPharm [broadpharm.com]
- 7. Page loading... [wap.guidechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Amide coupling Protocol for Amino PEG | AxisPharm [axispharm.com]
